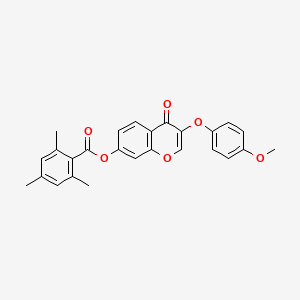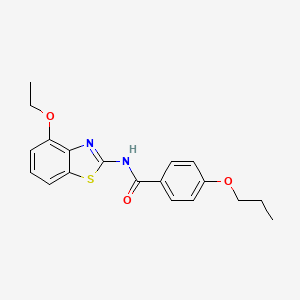
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,4,6-trimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,4,6-trimetilbenzoato de 3-(4-metoxifenoxi)-4-oxo-4H-croman-7-ilo es un compuesto orgánico complejo que pertenece a la clase de derivados de croman-4-ona. Este compuesto se caracteriza por la presencia de un núcleo de croman-4-ona, un grupo metoxifenoxi y una unidad de trimetilbenzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2,4,6-trimetilbenzoato de 3-(4-metoxifenoxi)-4-oxo-4H-croman-7-ilo generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de croman-4-ona: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo metoxifenoxi: Este paso implica la reacción de sustitución nucleofílica donde un derivado de metoxifenol reacciona con el intermedio de croman-4-ona.
Unir la unidad de trimetilbenzoato: Esto generalmente se hace mediante reacciones de esterificación, donde el derivado de croman-4-ona reacciona con ácido trimetilbenzoico o sus derivados en presencia de un catalizador.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de sistemas catalíticos avanzados, condiciones controladas de temperatura y presión, y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,4,6-trimetilbenzoato de 3-(4-metoxifenoxi)-4-oxo-4H-croman-7-ilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados hidroxilados.
Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, RNH2) se utilizan para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados hidroxilados.
Aplicaciones Científicas De Investigación
El 2,4,6-trimetilbenzoato de 3-(4-metoxifenoxi)-4-oxo-4H-croman-7-ilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del 2,4,6-trimetilbenzoato de 3-(4-metoxifenoxi)-4-oxo-4H-croman-7-ilo implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos a través de:
Inhibición enzimática: Puede inhibir ciertas enzimas, lo que lleva a vías metabólicas alteradas.
Unión al receptor: El compuesto puede unirse a receptores específicos, modulando las vías de señalización celular.
Interacción con el ADN: Puede intercalarse en el ADN, afectando la expresión genética y las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2,4,6-trimetilbenzoato de 3-(4-hidroxifenoxi)-4-oxo-4H-croman-7-ilo
- 2,4,6-trimetilbenzoato de 3-(4-etoxifenoxi)-4-oxo-4H-croman-7-ilo
- 2,4,6-trimetilbenzoato de 3-(4-clorofenoxi)-4-oxo-4H-croman-7-ilo
Singularidad
El 2,4,6-trimetilbenzoato de 3-(4-metoxifenoxi)-4-oxo-4H-croman-7-ilo es único debido a la presencia del grupo metoxilo, que puede influir en su reactividad química y actividad biológica.
Este artículo detallado proporciona una descripción general completa del 2,4,6-trimetilbenzoato de 3-(4-metoxifenoxi)-4-oxo-4H-croman-7-ilo, cubriendo su síntesis, reacciones químicas, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C26H22O6 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C26H22O6/c1-15-11-16(2)24(17(3)12-15)26(28)32-20-9-10-21-22(13-20)30-14-23(25(21)27)31-19-7-5-18(29-4)6-8-19/h5-14H,1-4H3 |
Clave InChI |
CQUDOMKUFJAQQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{3-methoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-[(phenylcarbonyl)amino]prop-2-enoic acid](/img/structure/B11628494.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11628501.png)
![2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11628507.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628515.png)
![2-[(4-methylphenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11628537.png)
![4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11628538.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628542.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628547.png)
![4-{[2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11628558.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628562.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628567.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628569.png)
![N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B11628570.png)

